(4-Fluorophenyl)(quinolin-4-yl)methanone

CAS No.: 169957-25-9

Cat. No.: VC2735175

Molecular Formula: C16H10FNO

Molecular Weight: 251.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169957-25-9 |

|---|---|

| Molecular Formula | C16H10FNO |

| Molecular Weight | 251.25 g/mol |

| IUPAC Name | (4-fluorophenyl)-quinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C16H10FNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H |

| Standard InChI Key | UDRYBENQPAMUHB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Basic Properties

(4-Fluorophenyl)(quinolin-4-yl)methanone is a heterocyclic organic compound with documented presence in chemical databases. It is characterized by its unique molecular structure and specific physical and chemical properties that make it valuable for research and development.

Identification Parameters

The compound is registered with specific identifiers that allow for its unambiguous identification in chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS Registry Number | 169957-25-9 |

| Molecular Formula | C16H10FNO |

| Molecular Weight | 251.25 g/mol |

| IUPAC Name | (4-fluorophenyl)-quinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C16H10FNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H |

| Standard InChIKey | UDRYBENQPAMUHB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F |

| PubChem Compound ID | 86811138 |

The data presented in this table provides essential identification parameters for (4-Fluorophenyl)(quinolin-4-yl)methanone, facilitating its recognition and retrieval in chemical databases and literature .

Physicochemical Properties

The physicochemical properties of (4-Fluorophenyl)(quinolin-4-yl)methanone determine its behavior in various chemical environments and its potential applications.

These properties collectively indicate that (4-Fluorophenyl)(quinolin-4-yl)methanone possesses moderate lipophilicity (XLogP3 of 2.4), suggesting balanced solubility characteristics in both polar and non-polar solvents. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence its intermolecular interactions and potential binding properties in biological systems .

Molecular Structure

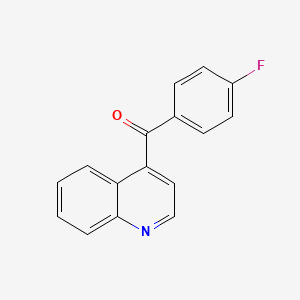

The molecular structure of (4-Fluorophenyl)(quinolin-4-yl)methanone is characterized by its distinctive arrangement of atoms and functional groups, which contribute to its chemical reactivity and physical properties.

Structural Components

(4-Fluorophenyl)(quinolin-4-yl)methanone consists of three main structural components:

-

A quinoline ring system (C9H7N) at the 4-position

-

A 4-fluorophenyl group (C6H4F)

-

A methanone (ketone) linkage (C=O) connecting these two aromatic systems

The quinoline moiety provides the compound with a nitrogen-containing heterocyclic structure, while the fluorine substituent on the phenyl ring at the para position introduces specific electronic effects. The methanone bridge creates a conjugated system that influences the compound's electronic distribution and spectroscopic properties .

Structural Representation

The two-dimensional structure of (4-Fluorophenyl)(quinolin-4-yl)methanone reveals the spatial arrangement of its atoms and bonds, providing insights into its molecular geometry and potential interaction sites.

The compound features a relatively planar structure with some rotational freedom around the bonds connecting the methanone group to the aromatic systems. This flexibility may influence its ability to interact with various molecular targets and substrates in different applications .

Synthesis Methods

The synthesis of (4-Fluorophenyl)(quinolin-4-yl)methanone can be achieved through several methodologies, each with its advantages and limitations.

Related Synthetic Methodologies

Research on related compounds provides context for understanding potential synthetic routes to (4-Fluorophenyl)(quinolin-4-yl)methanone. For example, the synthesis of quinolin-4-ones and related structures often involves similar intermediate steps that could be adapted for the target compound.

The MDPI article on "Using Quinolin-4-Ones as Convenient Common Precursors" describes methodology that might be adaptable for synthesizing related compounds . The article details metal-free approaches for the synthesis of alkaloids with structural diversity, which could provide insights into alternative synthetic routes for (4-Fluorophenyl)(quinolin-4-yl)methanone.

Similarly, the De Gruyter study on crystal structure synthesis mentions established laboratory protocols involving hydrazides and ketones, which could be informative for developing new synthetic approaches to methanone-linked quinoline derivatives .

Applications and Research Findings

(4-Fluorophenyl)(quinolin-4-yl)methanone and related compounds have been explored for various potential applications across multiple fields.

Optoelectronic Materials

The compound shows promise in the field of optoelectronic materials. Specifically, it has been investigated for potential applications in:

-

Organic light-emitting diodes (OLEDs)

-

Photovoltaic devices

-

Electronic materials

The quinoline moiety contributes to the compound's photophysical properties, while the fluorinated phenyl group can enhance stability and electron transport capabilities. These characteristics make it a candidate for incorporation into advanced materials with specific electronic and optical properties.

Structure-Activity Relationships

Understanding the structure-activity relationships of (4-Fluorophenyl)(quinolin-4-yl)methanone and its analogs provides insights into how structural modifications might influence its properties and potential applications.

Impact of the Fluorine Substituent

The fluorine atom at the para position of the phenyl ring introduces specific electronic effects that influence the compound's properties:

-

Increased lipophilicity

-

Enhanced metabolic stability

-

Modified electronic distribution

-

Altered hydrogen bonding capabilities

These effects can significantly impact the compound's behavior in various applications, from materials science to potential biological activity .

Comparative Analysis with Related Compounds

Examining structurally related compounds provides context for understanding the unique properties of (4-Fluorophenyl)(quinolin-4-yl)methanone.

| Compound | Structure | Key Differences | Potential Impact |

|---|---|---|---|

| (4-Fluorophenyl)(quinolin-4-yl)methanone | C16H10FNO | Reference compound | Baseline properties |

| (4-Chlorophenyl)(quinolin-4-yl)methanone | C16H10ClNO | Chlorine instead of fluorine | Different electronic effects, increased lipophilicity |

| (Phenyl)(quinolin-4-yl)methanone | C16H11NO | No halogen substituent | Reduced lipophilicity, different electronic distribution |

| (4-Fluorophenyl)(quinolin-2-yl)methanone | C16H10FNO | Attachment at 2-position | Different spatial arrangement, altered electronic properties |

The structural variations outlined in this table would be expected to produce distinct differences in physical properties, reactivity patterns, and potential applications among these related compounds.

Spectroscopic Properties

Spectroscopic data provides valuable information about the electronic structure and molecular properties of (4-Fluorophenyl)(quinolin-4-yl)methanone.

IR Spectroscopy

Expected IR spectroscopic features would include:

-

Strong C=O stretching vibration (approximately 1650-1700 cm⁻¹)

-

C=N stretching from the quinoline ring

-

C-F stretching (approximately 1000-1400 cm⁻¹)

-

Aromatic C=C stretching vibrations

These spectroscopic properties would be valuable for compound identification and purity assessment.

Related Quinoline-Based Compounds

Several related compounds with structural similarities to (4-Fluorophenyl)(quinolin-4-yl)methanone have been researched for various applications.

Antitumor Agents

Research has identified quinolin-4-one derivatives as potential antitumor agents. For example, 2-(fluorophenyl)quinolin-4-one derivatives have been evaluated for cytotoxic activity against tumor cell lines. One study reported that "Most analogues, including 1b, 2a, b, 3a, b, 4a, b, and 5a, b, exhibited significant inhibitory activity (IC50 of 0.03−8.2 μM) against all tested tumor cell lines" .

One of the most potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited 14 out of 60 cancer cell lines in a National Cancer Institute evaluation and showed "significant effect on the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R)" .

Other Fluorinated Quinoline Derivatives

Other fluorinated quinoline derivatives that share structural elements with (4-Fluorophenyl)(quinolin-4-yl)methanone include:

-

(4-fluorophenyl)-(7-methyl-3-quinolin-2-yl-5,7-dihydro-4H- oxazolo[3,4-c]pyridin-6-yl)methanone (PubChem CID 145864510)

-

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (PubChem CID 9817555)

-

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide (PubChem CID 46897064)

These compounds demonstrate the versatility of the quinoline scaffold and the variety of structural modifications that can be introduced to tailor properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume